molecular formula C20H24Cl2N2O B12785533 Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N'-cyclohexyl-, monohydrochloride, hydrate CAS No. 55232-80-9

Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N'-cyclohexyl-, monohydrochloride, hydrate

Cat. No.: B12785533
CAS No.: 55232-80-9
M. Wt: 379.3 g/mol
InChI Key: OFSBSFYEDRSFDF-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenecarboximidamide core substituted with a 5-chloro-2-methoxyphenyl group and a cyclohexyl group, along with a monohydrochloride hydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate typically involves multi-step organic reactions. The initial step often includes the formation of the benzenecarboximidamide core, followed by the introduction of the 5-chloro-2-methoxyphenyl group through electrophilic aromatic substitution reactions. The cyclohexyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride hydrate by treating the compound with hydrochloric acid in the presence of water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties .

Scientific Research Applications

Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenecarboximidamide derivatives with different substituents on the phenyl ring or variations in the cyclohexyl group. Examples include:

Uniqueness

The uniqueness of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55232-80-9

Molecular Formula

C20H24Cl2N2O

Molecular Weight

379.3 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N'-cyclohexylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C20H23ClN2O.ClH/c1-24-19-13-12-16(21)14-18(19)23-20(15-8-4-2-5-9-15)22-17-10-6-3-7-11-17;/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,23);1H

InChI Key

OFSBSFYEDRSFDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=NC2CCCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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